An In-depth Technical Guide to 5,6-Dimethyl-2-thiouracil: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5,6-Dimethyl-2-thiouracil: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5,6-Dimethyl-2-thiouracil, a heterocyclic compound of significant interest to researchers in medicinal chemistry and analytical science. We will delve into its core properties, plausible synthetic routes, mechanism of action, and established applications, offering field-proven insights and detailed experimental protocols for its practical use.
Introduction: The Thiouracil Scaffold
Thiouracil and its derivatives represent a "privileged scaffold" in medicinal chemistry.[1] By replacing a carbonyl oxygen of the essential nucleobase uracil with sulfur, a range of potent biological activities can be accessed. These compounds are known to interact with various biological targets, leading to antithyroid, anticancer, antiviral, and antimicrobial properties.[1] 5,6-Dimethyl-2-thiouracil, the subject of this guide, is a specific derivative featuring methyl groups at the 5 and 6 positions of the pyrimidine ring, which modulates its chemical properties and biological interactions. It has found utility not as a primary therapeutic agent itself, but as a critical building block in the synthesis of novel drug candidates and as a reliable internal standard in analytical chemistry.[2][3]
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is the foundation of all subsequent research. The key identifiers and physicochemical data for 5,6-Dimethyl-2-thiouracil are summarized below.
| Property | Data | Source(s) |
| CAS Number | 28456-54-4 | [2][4][5] |
| Molecular Formula | C₆H₈N₂OS | [4][6] |
| Molecular Weight | 156.21 g/mol | [3][6] |
| IUPAC Name | 5,6-dimethyl-2-sulfanylidene-1H-pyrimidin-4-one | [3] |
| Synonyms | Dimethylthiouracil, NSC 60687, 2,3-Dihydro-5,6-dimethyl-2-thioxo-4(1H)-pyrimidinone | [2][4][5] |
| Appearance | White to off-white solid / crystalline powder | [4] |
| Melting Point | 284-288 °C (lit.) | [7][8] |
| Solubility | Soluble in DMF (15 mg/mL) and DMSO (10 mg/mL). Sparingly soluble in DMF:PBS (pH 7.2) (1:4) at 0.2 mg/mL. | [2][5] |
| Stability | Stable for at least 4 years when stored at -20°C. | [2] |
Synthesis and Chemical Reactivity
While numerous methods exist for creating substituted uracils, a common and effective strategy for synthesizing the 2-thiouracil core involves the condensation of thiourea with a β-dicarbonyl compound.[1] For 5,6-Dimethyl-2-thiouracil, the logical β-dicarbonyl precursor is ethyl 2-methylacetoacetate.
The reaction proceeds via a base-catalyzed cyclocondensation. The selection of a strong base, such as sodium ethoxide, is critical for deprotonating the thiourea and initiating the nucleophilic attack on the carbonyl carbons of the ester, leading to ring closure and the formation of the stable pyrimidine ring.
Caption: Proposed synthetic workflow for 5,6-Dimethyl-2-thiouracil.
Biological Activity and Putative Mechanism of Action
Thiouracil derivatives are well-documented inhibitors of thyroid peroxidase (TPO), the key enzyme in thyroid hormone biosynthesis.[9][10] TPO is responsible for oxidizing iodide ions (I⁻) to iodine (I⁰) and incorporating it onto tyrosine residues of the thyroglobulin protein, a critical step in forming thyroxine (T4) and triiodothyronine (T3).[11]
By acting as a substrate for TPO, thiouracil derivatives are themselves oxidized, which can lead to the inactivation of the enzyme.[12][13] This inhibition reduces the production of thyroid hormones, making these compounds effective in treating hyperthyroidism.[9] Although 5,6-Dimethyl-2-thiouracil is not used clinically for this purpose, its structural similarity to active antithyroid drugs like propylthiouracil (PTU) suggests it would operate via a similar mechanism.[10]
Caption: Proposed mechanism of TPO inhibition by thiouracil derivatives.
Applications in Research and Drug Development
The primary value of 5,6-Dimethyl-2-thiouracil lies in its utility as a specialized chemical tool.
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Heterocyclic Building Block: It serves as a foundational molecule for creating more complex derivatives. Researchers have used it in the synthesis of novel pyrimidinone compounds that exhibit anti-HIV-1 activity.[2] The dimethyl substitutions provide a specific steric and electronic profile that can be exploited in drug design to optimize binding to target proteins.[3]
-
Internal Standard in Analytical Chemistry: In quantitative mass spectrometry, an internal standard (IS) is crucial for accuracy and precision. The IS is a compound with similar chemical properties to the analyte but a different mass, added in a known quantity to all samples, calibrators, and controls. 5,6-Dimethyl-2-thiouracil is an ideal IS for the quantification of other thyreostats (like 2-thiouracil) in biological matrices such as bovine plasma.[2][5] Its structural similarity ensures it behaves similarly during sample extraction and ionization, while its unique mass allows it to be distinguished from the analyte, correcting for variations in sample processing and instrument response.
Experimental Protocol: Quantification of Thyreostats in Plasma using LC-MS/MS
This protocol describes a self-validating system for the quantification of a target thyreostat (e.g., 2-thiouracil) in bovine plasma using 5,6-Dimethyl-2-thiouracil as an internal standard.
Objective: To accurately measure the concentration of a target thyreostat.
Methodology: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Step-by-Step Workflow:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the target thyreostat and 5,6-Dimethyl-2-thiouracil (IS) in methanol to prepare 1 mg/mL primary stock solutions.
-
Perform serial dilutions to create working solutions for the calibration curve and quality controls (QCs).
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., at 1 µg/mL) to every tube except the blank.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% to 95% B over 5 minutes).
-
Injection Volume: 5 µL.
-
MS/MS System: Operate in Multiple Reaction Monitoring (MRM) mode with positive or negative electrospray ionization (ESI), optimized for the specific mass transitions of the analyte and the IS.
-
-
Data Processing and Validation:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators. Use a linear regression with 1/x² weighting.
-
Quantify unknown samples and QCs using the regression equation.
-
Trustworthiness Check: The results are considered valid only if:
-
The correlation coefficient (r²) of the calibration curve is >0.99.
-
The calculated concentrations of the QC samples are within ±15% of their nominal values.
-
-
Caption: LC-MS/MS quantification workflow using an internal standard.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazard Classifications: 5,6-Dimethyl-2-thiouracil is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335 - STOT SE 3).[6]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a dust mask (N95 or equivalent), chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Avoid all personal contact, including inhalation and ingestion.[14]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term stability, storage at -20°C is recommended.[2] Keep away from strong oxidizing agents.[14]
Expected Spectroscopic Data
While experimental spectra should always be acquired for confirmation, the following provides an expert prediction of key signals based on the molecule's structure.
-
¹H NMR: Two distinct singlets would be expected in the aliphatic region (approx. δ 1.8-2.5 ppm) corresponding to the non-equivalent methyl groups at the C5 and C6 positions. Two broad singlets would be expected at lower field (approx. δ 11-13 ppm) for the two N-H protons, which are exchangeable with D₂O.[15]
-
¹³C NMR: Approximately six distinct signals are expected. The thiocarbonyl carbon (C=S) would be the most downfield signal (approx. δ 175-180 ppm). The carbonyl carbon (C=O) would appear around δ 160-165 ppm. The two olefinic carbons (C5 and C6) would resonate around δ 100-150 ppm. The two methyl carbons would appear upfield (approx. δ 15-30 ppm).[15]
-
FT-IR (ATR): Characteristic peaks would include N-H stretching (broad, ~3100-3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), a strong C=O (carbonyl) stretch (~1650-1700 cm⁻¹), and contributions from C=C and C=S bonds in the fingerprint region.[16][17]
Conclusion
5,6-Dimethyl-2-thiouracil is a valuable compound for the research and drug development community. Its well-defined chemical properties, straightforward synthetic accessibility, and utility as both a synthetic precursor for potential antivirals and a robust internal standard for bioanalysis make it a versatile tool. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe implementation in a laboratory setting.
References
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PubMed. Mechanism of action of thioureylene antithyroid drugs: factors affecting intrathyroidal metabolism of propylthiouracil and methimazole in rats. [Link]
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PubMed. Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil. [Link]
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